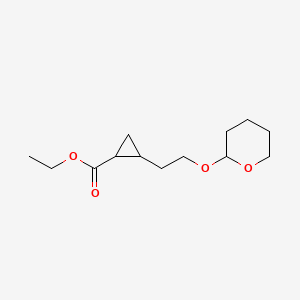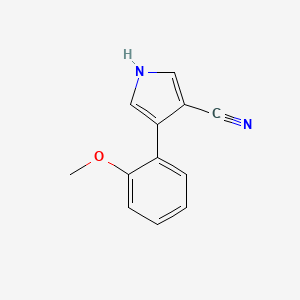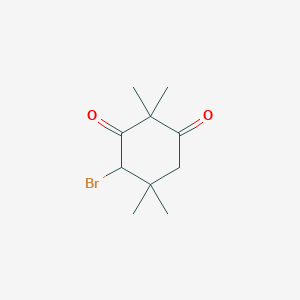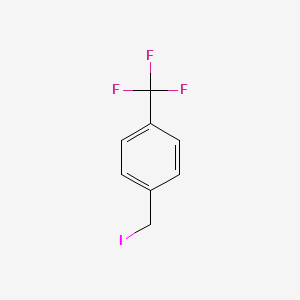
1-(Iodomethyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Iodomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the iodomethyl and trifluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of benzyl halides, followed by iodination. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Iodomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific solvents and catalysts to enhance reactivity .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and complex fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
1-(Iodomethyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Iodomethyl)-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl and trifluoromethyl groups. These groups can undergo nucleophilic substitution, radical reactions, and coupling reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(Chloromethyl)-4-(trifluoromethyl)benzene: Contains a chloromethyl group instead of an iodomethyl group.
1-(Fluoromethyl)-4-(trifluoromethyl)benzene: Features a fluoromethyl group in place of the iodomethyl group.
Uniqueness
1-(Iodomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both iodomethyl and trifluoromethyl groups, which confer distinct reactivity and chemical properties. The iodomethyl group is highly reactive in substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Numéro CAS |
207388-61-2 |
|---|---|
Formule moléculaire |
C8H6F3I |
Poids moléculaire |
286.03 g/mol |
Nom IUPAC |
1-(iodomethyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5H2 |
Clé InChI |
DZSXLUXWSPJACX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CI)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


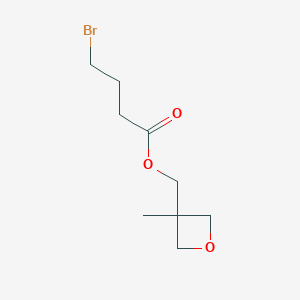

![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)
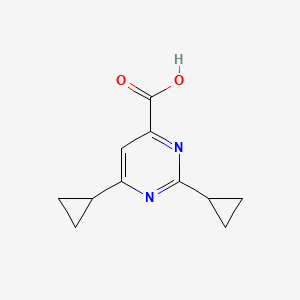
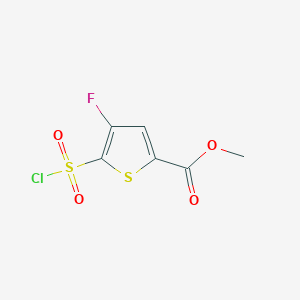
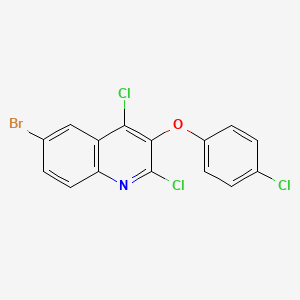
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
